molecular formula C24H30ClNO4 B160280 Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride CAS No. 130566-56-2

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride

Cat. No. B160280
M. Wt: 431.9 g/mol
InChI Key: ADPMDQGSNHBRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride, also known as A-317491, is a potent and selective antagonist of the P2X3 receptor. The P2X3 receptor is a member of the ATP-gated ion channel family and is involved in the transmission of pain signals. A-317491 has been shown to be effective in reducing pain in animal models and has potential applications in the treatment of chronic pain.

Mechanism Of Action

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. By blocking the P2X3 receptor, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride reduces the transmission of pain signals and can provide relief from chronic pain.

Biochemical And Physiological Effects

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators and to inhibit the activation of glial cells, which play a role in the development of chronic pain. Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has also been shown to reduce the sensitivity of nociceptors, which are responsible for detecting painful stimuli.

Advantages And Limitations For Lab Experiments

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, which makes it a valuable tool for studying the role of this receptor in pain transmission. However, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has a relatively short half-life, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research on Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the development of novel drug delivery systems to improve the bioavailability and half-life of Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride. Additionally, further studies are needed to determine the safety and efficacy of Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride in humans.

Synthesis Methods

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2-bromoethylamine hydrobromide with 4-hydroxybenzoic acid to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with 4-(2-piperidinoethoxy)benzoyl chloride to form the final product, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride.

Scientific Research Applications

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has been extensively studied in animal models and has shown promise as a potential treatment for chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and visceral pain. Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has also been shown to be effective in reducing cough reflex sensitivity in animal models.

properties

CAS RN

130566-56-2

Product Name

Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride

Molecular Formula

C24H30ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

propan-2-yl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride

InChI

InChI=1S/C24H29NO4.ClH/c1-18(2)29-24(27)22-9-5-4-8-21(22)23(26)19-10-12-20(13-11-19)28-17-16-25-14-6-3-7-15-25;/h4-5,8-13,18H,3,6-7,14-17H2,1-2H3;1H

InChI Key

ADPMDQGSNHBRQO-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl

Other CAS RN

130566-56-2

synonyms

HL 752
HL-752
isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride

Origin of Product

United States

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